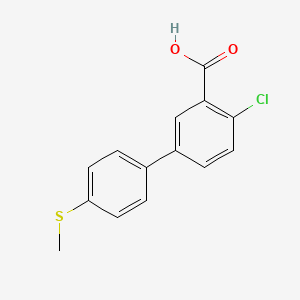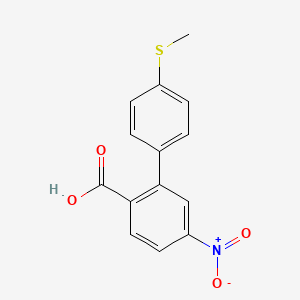
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methylthiophenyl)benzoic acid (2C5MTPBA) is an organic compound that can be synthesized in the laboratory and has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 127-128 °C and a purity of 95%. 2C5MTPBA is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a starting material in the synthesis of a variety of other compounds.
Mechanism of Action
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has been found to be a competitive inhibitor of these enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of the appropriate substrate, allowing the enzyme to function normally.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase. In addition, it has been found to reduce the absorption of certain drugs, such as ibuprofen, from the gastrointestinal tract. Finally, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been found to have antioxidant activity, which may help to protect cells from oxidative damage caused by environmental pollutants.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in a high purity (95%). This makes it ideal for use in scientific research, as it can be used to accurately measure the effects of drugs and other compounds on biochemical and physiological processes. However, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be toxic in large doses and should be handled with care.
Future Directions
For research involving 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% include further study of the mechanism of action of enzymes such as cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase, as well as the effects of environmental pollutants on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in drug delivery, as well as its potential use as an antioxidant. Finally, further research could be done to investigate the potential toxicity of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in humans.
Synthesis Methods
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 4-methylthiophenol with chlorocarboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is usually complete within 2-3 hours, and the product can be isolated by filtration or crystallization.
Scientific Research Applications
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of a variety of other compounds. In addition, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants.
properties
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZXDLDBSMDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














